molecular formula C10H4ClF3OS B12452205 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione

3-Chloro-2-trifluoromethyl-4H-chromene-4-thione

Cat. No.: B12452205
M. Wt: 264.65 g/mol
InChI Key: QNPPKTJSIGDCOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione typically involves the reaction of 2-trifluoromethyl-4H-thiochromen-4-one with phosphorus pentasulfide (P2S5) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-trifluoromethyl-4H-chromene-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-trifluoromethyl-4H-chromene-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-2-trifluoromethyl-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and chloro substituents, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H4ClF3OS

Molecular Weight

264.65 g/mol

IUPAC Name

3-chloro-2-(trifluoromethyl)chromene-4-thione

InChI

InChI=1S/C10H4ClF3OS/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H

InChI Key

QNPPKTJSIGDCOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C(=C(O2)C(F)(F)F)Cl

Origin of Product

United States

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